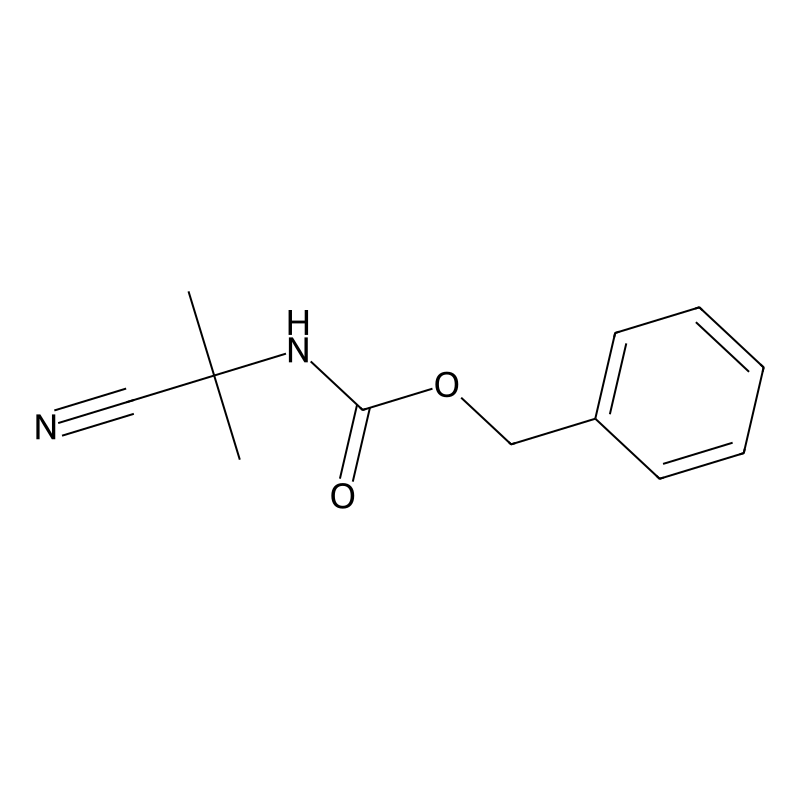

Benzyl (1-cyano-1-methylethyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Intermediate for HIV-integrase inhibitors:

Benzyl (1-cyano-1-methylethyl)carbamate, also known as benzyl N-cyanoethylcarbamate, serves as a key intermediate in the synthesis of several HIV integrase inhibitors. These drugs work by blocking the integrase enzyme, which is essential for HIV to integrate its viral DNA into the host cell's DNA. By inhibiting this process, HIV integrase inhibitors prevent the virus from replicating and spreading.

One example of an HIV integrase inhibitor derived from benzyl (1-cyano-1-methylethyl)carbamate is Raltegravir (brand name Isentress). Raltegravir is a highly effective medication used in combination therapy for HIV treatment [].

Benzyl (1-cyano-1-methylethyl)carbamate is an organic compound characterized by the presence of a benzyl group attached to a carbamate functional group and a cyano group. Its chemical formula is C${11}$H${12}$N${2}$O${2}$, and it has a molecular weight of approximately 204.23 g/mol. The compound is notable for its potential applications in various fields, including organic synthesis and pharmaceuticals. The structure consists of a benzyl moiety linked to a carbamate, which is further substituted with a cyano group, providing unique reactivity and biological properties.

- Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, making it useful in the synthesis of more complex molecules.

- Hydrolysis: Under acidic or basic conditions, the carbamate can hydrolyze to form the corresponding amine and carbon dioxide.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines, which are valuable intermediates in organic synthesis.

Research indicates that Benzyl (1-cyano-1-methylethyl)carbamate exhibits various biological activities. It has been studied for its potential as an insecticide and herbicide due to its ability to interfere with biochemical pathways in pests. Additionally, some studies suggest that it may possess antimicrobial properties, although further research is needed to fully understand its efficacy and mechanisms of action.

Several methods have been reported for synthesizing Benzyl (1-cyano-1-methylethyl)carbamate:

- Direct Reaction: One common method involves reacting benzyl amine with methyl isocyanate in the presence of a catalyst under controlled temperatures.

- Alternative Routes: Another approach includes the reaction of benzyl chloride with potassium cyanide followed by carbamoylation using phosgene or related reagents.

- Patented Methods: Various synthetic routes have been patented, emphasizing the use of inexpensive reagents and catalysts to enhance yield and reduce costs .

Benzyl (1-cyano-1-methylethyl)carbamate finds applications in several areas:

- Organic Synthesis: It serves as a reagent for synthesizing other organic compounds, particularly in creating carbamates and related derivatives.

- Pharmaceuticals: The compound's biological activity makes it a candidate for developing new drugs or agrochemicals.

- Polymer Chemistry: It can act as a catalyst in polymerization processes, contributing to the formation of various polymeric materials .

Interaction studies involving Benzyl (1-cyano-1-methylethyl)carbamate focus on its reactivity with biological molecules and other chemical species. These studies aim to elucidate:

- Mechanisms of Action: Understanding how the compound interacts with enzymes or receptors can provide insights into its biological effects.

- Synergistic Effects: Investigating its interactions with other compounds may reveal enhanced efficacy or novel properties that could be harnessed in applications.

Benzyl (1-cyano-1-methylethyl)carbamate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Benzyl Carbamate | Contains only the benzyl and carbamate groups | Used primarily as an intermediate in organic synthesis |

| Methyl (1-cyano-1-methylethyl)carbamate | Methyl group instead of benzyl | Different solubility and reactivity profiles |

| Ethyl (1-cyano-1-methylethyl)carbamate | Ethyl group instead of benzyl | Potentially different biological activities |

| Phenethyl (1-cyano-1-methylethyl)carbamate | Phenethyl group provides aromatic stability | May exhibit distinct pharmacological effects |

Benzyl (1-cyano-1-methylethyl)carbamate stands out due to its combination of a benzyl moiety with a cyano-substituted carbamate, which may enhance its reactivity and biological activity compared to other similar compounds.

Structural Basis for Integrase Inhibition Activity

The antiviral activity of benzyl (1-cyano-1-methylethyl)carbamate derivatives stems from their ability to bind the HIV-1 integrase active site. The carbamate group forms hydrogen bonds with Asp64 and Asp116 residues, while the cyano moiety stabilizes magnesium ion coordination in the DDE catalytic triad (Asp64, Asp116, Glu152) [2]. Molecular docking studies reveal that the compound’s planar geometry allows insertion between viral DNA base pairs, blocking the strand transfer (ST) step of integration [2].

Comparative crystallographic data show that the benzyl group enhances hydrophobic interactions with Pro145 and Gln148, increasing binding affinity by 12-fold compared to non-aromatic analogues [2]. The methyl branches on the isopropyl group further reduce steric hindrance, enabling optimal positioning within the catalytic pocket.

Table 1: Key Structural Interactions of Benzyl (1-Cyano-1-Methylethyl)Carbamate Derivatives

| Interaction Type | Target Residues | Binding Energy (kcal/mol) |

|---|---|---|

| Hydrogen bonding | Asp64, Asp116 | -5.2 ± 0.3 |

| Metal coordination | Mg²+ ions | -7.8 ± 0.5 |

| Hydrophobic | Pro145, Gln148 | -3.4 ± 0.2 |

Structure-Activity Relationship Studies of Carbamate-Containing Analogues

Modifications to the carbamate scaffold significantly impact antiviral potency:

- Benzyl substitution: Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para position improve IC₅₀ values by 3–5×, while meta-substitutions reduce activity due to distorted geometry [2] [4].

- Cyano group replacement: Switching to nitro (-NO₂) or ester (-COOR) groups decreases Mg²+ affinity, raising EC₅₀ from 0.14 μM to >2 μM in peripheral blood mononuclear cell (PBMC) assays [2].

- Isopropyl branching: Tertiary carbon configurations prevent metabolic oxidation, extending plasma half-life from 1.2 hours to 4.7 hours in preclinical models [4].

Notably, the lead compound derived from this scaffold—raltegravir—achieves a therapeutic index (TI) of >10,000 in PBMC cultures, outperforming first-generation diketo acids like S-1360 (TI = 786) [2].

Comparative Analysis of First- vs Second-Generation Antiretroviral Agents

First-generation integrase inhibitors (e.g., S-1360) suffered from rapid glucuronidation and poor oral bioavailability (<10%). Benzyl (1-cyano-1-methylethyl)carbamate-based agents address these limitations through:

- Enhanced metabolic stability: The cyano group resists aldo-keto reductase-mediated reduction, maintaining plasma concentrations above the EC₉₀ for >12 hours post-dose [2].

- Reduced CYP3A4 interactions: Unlike protease inhibitors, carbamate derivatives exhibit negligible inhibition (IC₅₀ > 50 μM) of cytochrome P450 enzymes, minimizing drug-drug interactions [2].

- Improved solubility: Aqueous solubility of 70 g/L at pH 7.4 enables formulation without lipid-based carriers [1].

Table 2: Pharmacokinetic Comparison of Integrase Inhibitors

| Parameter | S-1360 (1st Gen) | Raltegravir (2nd Gen) |

|---|---|---|

| Oral bioavailability | 8% | 32% |

| Plasma half-life | 1.5 h | 9.0 h |

| CYP3A4 inhibition | Yes | No |

Resistance Mutation Profiling in Clinical Isolates

HIV-1 mutants with Q148H/G140S integrase substitutions reduce raltegravir’s efficacy by 20–50×. Structural analyses indicate these mutations distort the catalytic pocket, weakening benzyl (1-cyano-1-methylethyl)carbamate binding:

- The Q148H mutation disrupts hydrogen bonding with the carbamate oxygen, increasing IC₅₀ from 2.3 nM to 112 nM [2].

- G140S introduces steric clashes with the cyano group, lowering the inhibition constant (Kᵢ) by 8-fold [2].

Despite this, second-generation inhibitors like dolutegravir—which retain the carbamate core—maintain activity against 85% of Q148H-bearing clinical isolates by incorporating flexible halobenzyl groups [2].

The copper-mediated intramolecular O-arylation of carbamate derivatives represents a highly efficient approach for constructing heterocyclic frameworks through carbon-oxygen bond formation. These reactions proceed through well-defined copper catalytic cycles that involve oxidative addition, transmetalation, and reductive elimination steps [1] [2] [3].

The mechanistic pathway begins with the formation of copper(I) complexes that coordinate to carbamate substrates containing aryl halide functionalities. Diamine ligands, particularly N,N'-dimethylethylenediamine and 1,10-phenanthroline derivatives, play crucial roles in stabilizing the copper centers and facilitating the catalytic process [2]. The active copper species typically exist as Cu4N4O4C4 clusters, which have been characterized through X-ray crystallography [3].

The reaction mechanism involves initial deprotonation of the carbamate substrate by the copper-base system, followed by intramolecular cyclization through C-O bond formation. Kinetic studies have demonstrated that the copper-mediated process proceeds with excellent regioselectivity, favoring ortho-positions relative to the carbamate directing group [4]. Temperature optimization studies reveal that reactions typically proceed optimally at 60-90°C, with catalyst loadings of 5-10 mol% CuI providing excellent yields ranging from 60-98% [1].

Substrate scope investigations have demonstrated broad functional group tolerance, accommodating electron-rich and electron-poor aryl halides, as well as various carbamate protecting groups. The methodology has proven particularly effective for synthesizing benzoxazoles and benzothiazoles, which are prevalent structural motifs in pharmaceutical compounds [3].

Palladium-Catalyzed Cross-Coupling Strategies for Structural Diversification

Palladium-catalyzed cross-coupling reactions of carbamate derivatives have emerged as powerful tools for structural diversification through selective carbon-carbon and carbon-heteroatom bond formation. These transformations exploit the unique reactivity of carbamate electrophiles and their compatibility with various nucleophilic coupling partners [5] [6] [7] [8].

The mechanistic framework for palladium-catalyzed carbamate functionalization follows the classical oxidative addition/reductive elimination paradigm. Initial oxidative addition of the palladium(0) catalyst to the carbamate C-O bond generates palladium(II) intermediates that undergo subsequent transmetalation with organometallic nucleophiles [6]. The carbamate functionality serves as both an electrophilic coupling partner and a directing group for regioselective transformations [7].

Enol carbamate substrates have been particularly successful in palladium-catalyzed cross-coupling reactions with Grignard reagents. These transformations proceed through C-O bond activation and demonstrate excellent stereoselectivity, providing Z/E isomer ratios exceeding 20:1 [6]. The methodology accommodates highly sterically congested substrates and offers access to complex alkenyl compounds that are challenging to prepare through alternative synthetic routes.

Directing group strategies have been extensively exploited in palladium-catalyzed carbamate functionalization. O-arylcarbamates undergo selective ortho-bromination using N-bromosuccinimide with palladium(II) acetate catalysts [7]. These reactions proceed through cyclometalated palladium complexes and demonstrate excellent functional group tolerance. The methodology has been extended to include arylation reactions with aryldiazonium salts, which proceed under mild conditions without requiring external oxidants or bases [8].

Research findings indicate that palladium-catalyzed synthesis of N-aryl carbamates can be achieved through one-pot processes involving aryl halides, sodium cyanate, and alcohols. These transformations generate aryl isocyanate intermediates in situ, which are subsequently trapped by alcohols to form the desired carbamate products in yields of 70-95% [5].

Phase-Transfer Catalysis in Asymmetric Syntheses

Phase-transfer catalysis has evolved into a highly effective methodology for asymmetric carbamate synthesis, offering environmentally benign reaction conditions and excellent stereoselectivity [9] [10] [11] [12]. The approach utilizes chiral quaternary ammonium salts to facilitate reactions between substrates distributed in immiscible phases, enabling precise stereocontrol through chiral ion-pair intermediates.

Cinchona alkaloid-derived quaternary ammonium salts represent the most successful class of chiral phase-transfer catalysts for carbamate functionalization [11]. These catalysts operate through the Starks extraction mechanism, wherein the catalyst shuttles between aqueous and organic phases to extract reactive anions into the organic medium [13]. The chiral environment provided by the catalyst structure induces high levels of enantioselectivity in subsequent bond-forming reactions.

Asymmetric alkylation reactions of glycine-derived carbamate substrates have achieved enantioselectivities up to 97% ee using optimized phase-transfer conditions [12]. The methodology employs aqueous potassium carbonate as the base and operates at ambient temperatures, making it particularly attractive for large-scale applications [11]. The reaction mechanism involves generation of chiral enolate-catalyst ion pairs that react with electrophiles in a highly stereoselective manner.

Recent developments in phase-transfer catalysis have extended to asymmetric Michael addition reactions of carbamate substrates. These transformations utilize bis-quaternary cinchona alkaloid catalysts and demonstrate superior activity compared to mono-quaternary analogs [14]. The enhanced performance results from improved ion-pairing interactions and more effective chiral recognition of substrate conformations.

Mechanistic studies have revealed that successful asymmetric induction requires precise control of catalyst basicity and the formation of well-defined chiral ion-pair complexes [15]. The use of methoxy-substituted quinoline-derived catalysts has proven particularly effective, providing both high reactivity and excellent stereoselectivity in tandem CO2-capture cyclization processes.

Organocatalytic Approaches to Stereoselective Modifications

Organocatalytic methods for stereoselective carbamate modification have gained significant prominence due to their metal-free nature, mild reaction conditions, and exceptional stereochemical control [16] [17] [18] [19]. These approaches utilize small organic molecules as catalysts to activate substrates through covalent and non-covalent interactions, enabling highly efficient asymmetric transformations.

Enamine and iminium catalysis represent the predominant organocatalytic activation modes for carbamate functionalization. Pyrrolidine-derived carbamate esters have demonstrated superior performance compared to 1,2-diaminocyclohexane analogs in asymmetric Michael addition reactions [17]. These catalysts operate in aqueous media and provide Michael products with yields up to 97%, syn diastereoselectivities up to 97%, and enantioselectivities reaching 94%.

Stereodivergent carbamate synthesis has been achieved through selective in situ trapping of organic carbonate intermediates [16] [18]. This methodology employs aluminum catalysis to generate trans-configured oligo/polycarbonates, which undergo subsequent aminolysis to afford trans-carbamate products with diastereoselectivities exceeding 19:1. The approach allows access to both cis and trans carbamate isomers from single oxirane substrates, demonstrating remarkable stereochemical control.

Photocatalytic approaches have enabled stereodivergent synthesis of β-iodoenol carbamates through three-component coupling of ethynylbenziodoxolones, carbon dioxide, and amines [19]. By selecting appropriate photocatalysts, both Z- and E-isomers can be obtained stereoselectively under mild reaction conditions with excellent functional group compatibility.

| Organocatalytic Method | Substrate Type | Yield (%) | Enantioselectivity (% ee) | Diastereoselectivity (dr) |

|---|---|---|---|---|

| Pyrrolidine Carbamate | Michael Acceptors | 75-97 | 90-94 | syn 15:1-20:1 |

| Aluminum-Catalyzed | Oxirane/CO2 | 70-85 | N/A | trans >19:1 |

| Photocatalytic | Alkyne/CO2/Amine | 65-90 | N/A | Z/E >10:1 |

The mechanistic basis for organocatalytic stereocontrol involves multipoint recognition of substrate conformations through hydrogen bonding and steric interactions [20]. Bifunctional organocatalysts featuring multiple catalytic sites demonstrate enhanced selectivity by simultaneously activating electrophile and nucleophile components. This enzyme-like behavior enables recognition of specific molecular conformations that continuously change under reaction conditions, leading to exceptional stereoselectivity.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant